Bienvenue dans la boutique en ligne BenchChem!

Rilpivirine-d6

Bioanalytical Method Validation LC-MS/MS Extraction Efficiency

Select Rilpivirine-d6 for unambiguous LC-MS/MS quantitation. Its +6 Da mass shift eliminates isotopic overlap with your rilpivirine analyte—meeting FDA/EMA guidance requiring ≥+3 Da. Supplied at ≥99% deuterated form purity, it delivers matrix factors of 0.98–1.02 and 99.9% extraction recovery, ensuring rugged ISR performance (±15% across 200+ samples). With ≥4-year stability at -20°C, you can batch-prepare working solutions for multi-year TDM and pediatric PK studies requiring just 50 µL of plasma. Regulatory-compliant documentation (CoA, USP/EP traceability) supports your ANDA submission without additional characterization.

Molecular Formula C22H18N6
Molecular Weight 372.5 g/mol
CAS No. 1312424-26-2
Cat. No. B584787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilpivirine-d6
CAS1312424-26-2
Synonyms4-[[4-[[4-[(1E)-2-Cyanoethenyl]-2,6-(dimethyl-d6)phenyl]amino]-2-pyrimidinyl]amino]benzonitrile;  R 278474-d6;  TMC 278-d6; 
Molecular FormulaC22H18N6
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3
InChIKeyYIBOMRUWOWDFLG-XDMLVRQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rilpivirine-d6 (CAS 1312424-26-2): Procurement-Grade Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis


Rilpivirine-d6 is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine, specifically deuterated with six deuterium atoms at the two methyl groups of the central diarylpyrimidine core [1]. As a deuterated internal standard (IS), it is chemically identical to the unlabeled analyte rilpivirine in its chromatographic behavior but differs in mass by +6 Da, enabling precise quantitation via liquid chromatography–tandem mass spectrometry (LC-MS/MS) through stable isotope dilution [2]. Rilpivirine-d6 is supplied with a purity of ≥99% deuterated forms and demonstrates long-term stability of ≥4 years under recommended storage conditions . The compound is intended exclusively for analytical and research applications, including therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments .

Why Rilpivirine-d6 Cannot Be Replaced by Unlabeled Rilpivirine or Other Internal Standards in Validated LC-MS/MS Methods


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for variability in sample preparation, ionization efficiency, and matrix effects. Substituting rilpivirine-d6 with unlabeled rilpivirine would introduce direct signal interference, as both compounds share identical precursor and product ion transitions, thereby invalidating quantification [1]. Alternative isotopically labeled internal standards, such as rilpivirine-13C6 or rilpivirine-d4, differ in mass shift, chromatographic retention, and isotopic purity, each of which can alter assay performance parameters including matrix factor correction and extraction recovery [2]. Furthermore, regulatory guidance for bioanalytical method validation (e.g., FDA, EMA) mandates the use of a stable isotope-labeled internal standard with a minimum mass difference of +3 Da from the analyte to avoid isotopic overlap; rilpivirine-d6 meets this requirement with a +6 Da shift, whereas rilpivirine-d4 (+4 Da) may present partial spectral overlap depending on MS resolution settings [3]. Generic substitution without re-validation would compromise the accuracy, precision, and reproducibility required for regulatory submissions and clinical pharmacokinetic studies .

Quantitative Differentiation of Rilpivirine-d6 Against Alternative Internal Standards: A Comparative Evidence Guide for Method Selection


Extraction Recovery Comparison: Rilpivirine-d6 Demonstrates Superior and Reproducible Recovery Versus Unlabeled Analyte

In a validated LC-MS/MS method for rilpivirine quantification in human plasma, the mean extraction recovery of rilpivirine-d6 (99.9%) was consistently higher than that of unlabeled rilpivirine (94.9%) from spiked plasma samples [1]. This near-quantitative recovery of the internal standard minimizes variability introduced during liquid-liquid extraction and ensures accurate correction for analyte loss during sample preparation.

Bioanalytical Method Validation LC-MS/MS Extraction Efficiency

Matrix Effect Normalization: Rilpivirine-d6 Achieves Near-Unity IS-Normalized Matrix Factors Across Quality Controls

The IS-normalized matrix factors for rilpivirine-d6 ranged from 0.98 to 1.02 across three quality control levels in human plasma, indicating negligible matrix-induced ion suppression or enhancement after internal standard correction [1]. This narrow range demonstrates that rilpivirine-d6 effectively compensates for matrix effects that would otherwise compromise quantification accuracy.

Matrix Effect Ion Suppression Bioanalytical Validation

Mass Shift Differentiation: Rilpivirine-d6 (+6 Da) Provides Clearer Isotopic Separation Than Rilpivirine-d4 (+4 Da)

Rilpivirine-d6 incorporates six deuterium atoms at the two methyl groups, producing a +6 Da mass shift relative to unlabeled rilpivirine (m/z 367.1 → 373.2 for the precursor ion) [1]. In contrast, rilpivirine-d4, which is deuterated at fewer positions, provides a +4 Da mass shift . The +6 Da shift of rilpivirine-d6 ensures complete baseline separation from the analyte's isotopic envelope, eliminating potential spectral overlap that may occur with a +4 Da shift when using unit-resolution mass spectrometers.

Isotopic Purity Mass Spectrometry Spectral Overlap

Stability and Shelf-Life Comparison: Rilpivirine-d6 Demonstrates ≥4-Year Stability Under Recommended Storage

Rilpivirine-d6 (hydrochloride salt) is specified with a stability of ≥4 years when stored at -20°C, and it remains stable at room temperature during shipping . This documented long-term stability supports its use as a reference standard for multi-year pharmacokinetic studies and bioequivalence trials. In contrast, unlabeled rilpivirine reference standards typically require more stringent storage conditions and may exhibit degradation over comparable periods .

Compound Stability Long-Term Storage Reference Standard

Isotopic Purity Certification: Rilpivirine-d6 is Supplied with ≥99% Deuterated Forms (d1-d6)

Rilpivirine-d6 is provided with a certified purity of ≥99% deuterated forms (d1-d6), ensuring that the product consists predominantly of the fully deuterated d6 species with minimal contribution from lower-deuterated isotopologues . This high isotopic purity is critical for maintaining a consistent internal standard response and avoiding quantification bias that could arise from partial deuteration. Alternative deuterated standards, such as rilpivirine-d4, may exhibit greater variability in isotopic enrichment depending on the synthetic route .

Isotopic Purity Quality Control Certificate of Analysis

Regulatory Suitability: Rilpivirine-d6 is Specified for ANDA and Pharmacopeial Traceability Applications

Rilpivirine-d6 is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) [1]. The product can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) upon request [1]. This level of regulatory documentation is not uniformly available for all deuterated rilpivirine analogs, providing a procurement advantage for laboratories operating under GLP or GMP environments.

Regulatory Compliance ANDA USP/EP Traceability

Optimal Deployment Scenarios for Rilpivirine-d6 Based on Quantitative Performance Evidence


Regulatory Bioequivalence Studies Requiring Incurred Sample Reanalysis (ISR)

The demonstrated assay reproducibility with incurred sample reanalysis showing % change within ±15% across 200 study samples [1] makes rilpivirine-d6 the preferred internal standard for bioequivalence studies submitted to regulatory agencies. The high extraction recovery (99.9%) and near-unity matrix factors (0.98–1.02) ensure that method performance remains consistent across hundreds of clinical samples, satisfying FDA and EMA ISR acceptance criteria.

Clinical Pharmacokinetic Studies with Low Sample Volumes

The validated method using rilpivirine-d6 requires only 50 μL of human plasma [1], which is advantageous for pediatric studies or trials with limited sample availability. The high isotopic purity (≥99% deuterated forms) and +6 Da mass shift [1] enable sensitive detection at the lower limit of quantitation (0.5 ng/mL), supporting accurate pharmacokinetic profiling in special populations.

Therapeutic Drug Monitoring (TDM) in HIV-Infected Patients on Rilpivirine-Containing Regimens

The long-term stability of rilpivirine-d6 (≥4 years at -20°C) and its robust matrix effect correction [1] make it suitable for routine TDM applications. Laboratories can prepare and store large batches of internal standard working solutions without degradation concerns, ensuring consistent assay performance over multi-year clinical monitoring programs.

Method Development and Validation for ANDA Submissions

Rilpivirine-d6 is supplied with regulatory-compliant characterization data and optional USP/EP traceability [2], directly supporting analytical method validation for generic drug applications. The combination of documented stability, purity specifications, and regulatory documentation reduces the burden of additional characterization studies required for ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilpivirine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.